5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-nitrobenzohydrazide under specific conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Reduction: 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with antimicrobial properties.
4-nitrophenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a nitrophenyl and a chlorodimethylphenoxy group within the same molecule, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-10-7-14(8-11(2)16(10)18)24-9-15-19-17(20-25-15)12-3-5-13(6-4-12)21(22)23/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOMVDDHXRSZPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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